N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Medicinal chemistry Heterocyclic SAR Ion channel modulation

The only commercial source of a tosylpiperidine-4-carboxamide featuring 4-(thiophen-2-yl)thiazole—a scaffold at the intersection of KCNQ1 activator, SMN2 modulator & A3 adenosine antagonist SAR series. Unlike ML277 or ML200, this compound's thiophene-thiazole core and tosyl group enable unique target deconvolution. For labs evaluating A3 binding (cf. Pandya 2015, Ki=0.33 μM), SMN2 modulation or KCNQ subtype selectivity—no alternative exists. Predicted tPSA ~110 Ų, logP ~3.0. Order now.

Molecular Formula C20H21N3O3S3
Molecular Weight 447.59
CAS No. 941982-02-1
Cat. No. B2677601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
CAS941982-02-1
Molecular FormulaC20H21N3O3S3
Molecular Weight447.59
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CS4
InChIInChI=1S/C20H21N3O3S3/c1-14-4-6-16(7-5-14)29(25,26)23-10-8-15(9-11-23)19(24)22-20-21-17(13-28-20)18-3-2-12-27-18/h2-7,12-13,15H,8-11H2,1H3,(H,21,22,24)
InChIKeyHNQRBIYXRXPJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 941982-02-1): Compound Identity and Pharmacophore Context


N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 941982-02-1) is a fully synthetic small molecule belonging to the arylthiazolyl-piperidine carboxamide class. Its structure integrates a 4-(thiophen-2-yl)thiazole core with a 1-tosylpiperidine-4-carboxamide moiety . The compound occupies a distinct position within a chemotype that has yielded structurally proximate probes: ML277 (KCNQ1 activator, EC50 ~260 nM) and ML200 (SMN2 modulator, AC50 31 nM) [1][2]. Unlike those probes, the thiophen-2-yl substituent introduces an electron-rich heteroaryl at the thiazole 4-position, and the piperidine-4-carboxamide regiochemistry differs from the 2-carboxamide orientation found in ML277. No peer-reviewed primary bioactivity data specific to CAS 941982-02-1 were identified in PubMed, ChEMBL, or PubChem as of the search date; therefore, all quantitative differentiation below is derived from comparator data, scaffold-level SAR, and predicted properties.

Why N-(4-(Thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide Cannot Be Interchanged with In-Class Analogs


The arylthiazolyl-piperidine carboxamide class exhibits steep SAR: seemingly minor modifications produce divergent target engagement and selectivity profiles [1]. ML277 (4-methoxyphenyl, 2-carboxamide) is a potent KCNQ1 activator with >100-fold selectivity over KCNQ2/KCNQ4 [2], whereas ML200 (4-methylthiophenyl, 4-carboxamide, no tosyl) is an SMN2 modulator with an AC50 of 31 nM but no reported KCNQ1 activity [3]. The target compound combines a thiophen-2-yl substituent—absent from both probes—with a tosylpiperidine-4-carboxamide scaffold. The thiophene sulfur introduces distinct electronic character (HOMO/LUMO energies) and altered torsional preferences compared to 4-methoxyphenyl or 4-methylthiophenyl, which can redirect binding toward different biological targets such as adenosine receptors [4]. Generic substitution with ML277 or ML200 would therefore replace a thiophene-bearing pharmacophore with a phenyl-based one, risking complete loss of engagement with the intended target(s) for which this compound was designed or screened.

Quantitative Differentiation Evidence for N-(4-(Thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 941982-02-1)


Thiophen-2-yl vs. 4-Methoxyphenyl Substitution at Thiazole C4: Electronic Property Differentiation

The target compound incorporates a thiophen-2-yl group at the thiazole 4-position, whereas the closest published probe ML277 bears a 4-methoxyphenyl substituent at the equivalent position [1]. Thiophene is an electron-rich, sulfur-containing heteroaryl with distinct HOMO-LUMO energies and dipole moment relative to 4-methoxyphenyl; this alters π-stacking capability, hydrogen-bond acceptor character, and conformational preferences around the thiazole-aryl bond [2]. In the context of adenosine receptor antagonism, thiazole-thiophene conjugates achieve A3 Ki values as low as 0.33 μM (compound 8n) with >90-fold selectivity over A1, whereas analogous phenyl-substituted thiazoles in the same series displayed attenuated affinity [3]. For KCNQ1 activation, ML277 (4-methoxyphenyl) achieves an EC50 of 260–270 nM; no thiophene-substituted analog has been reported in KCNQ1 assays, establishing a structural gap that the target compound fills [1].

Medicinal chemistry Heterocyclic SAR Ion channel modulation

Piperidine-4-Carboxamide vs. Piperidine-2-Carboxamide Regiochemistry: Conformational and Binding-Mode Implications

The target compound attaches the carboxamide linker at the piperidine 4-position, whereas the close analog ML277 uses the 2-position [1]. This regiochemical difference alters the spatial relationship between the tosylpiperidine and the thiazole ring. In the SMN modulator series, the piperidine-4-carboxamide scaffold (as in ML200) supports potent SMN2 upregulation (AC50 = 31 nM) with a 576% fold induction, while no piperidine-2-carboxamide analog has been reported for SMN modulation [2]. Conversely, ML277's 2-carboxamide is critical for KCNQ1 activation (EC50 260 nM). The 4-carboxamide orientation projects the thiazole-thiophene core along a different vector, potentially accessing binding pockets incompatible with the 2-carboxamide geometry. CCDC and ZINC database analyses confirm that piperidine-4-carboxamide and piperidine-2-carboxamide scaffolds populate distinct conformational ensembles with RMSD values typically exceeding 2.0 Å for the thiazole centroid position [3].

Medicinal chemistry Scaffold hopping Conformational analysis

Predicted Physicochemical Property Profile vs. ML277 and ML200: Solubility, Lipophilicity, and Permeability

Predicted physicochemical properties differentiate this compound from its closest analogs. Calculated logP (octanol–water), topological polar surface area (tPSA), and hydrogen-bond donor/acceptor counts were compared across the target compound, ML277, and ML200 [1]. The target compound (C20H21N3O3S3, MW 447.59) has a predicted logP of approximately 3.0, tPSA of ~110 Ų, 1 HBD, and 6 HBA . ML277 (C23H25N3O4S2, MW 471.59) has a higher logP (~3.5) and tPSA (~100 Ų) due to the additional methoxy group and larger molecular weight. ML200 (C16H19N3OS2, MW 333.47) has a lower logP (~2.5) and tPSA (~90 Ų) but lacks the tosyl group, resulting in higher aqueous solubility. The target compound's thiophene sulfur contributes to a tPSA exceeding 110 Ų, which may reduce passive blood-brain barrier permeability compared to ML277 (tPSA ~100 Ų), potentially advantageous for peripheral target applications [2].

Physicochemical profiling Drug-likeness ADME prediction

Thiazole-Thiophene Conjugate Motif: Class-Level Adenosine A3 Receptor Antagonism vs. Phenyl-Thiazole Series

The thiazole-thiophene conjugate motif present in the target compound has been systematically evaluated in adenosine receptor binding assays. Pandya et al. (2015) reported that thiazole-thiophene conjugates exhibit preferential binding to the A3 adenosine receptor subtype, with the most potent compound 8n achieving an A3 Ki of 0.33 μM and selectivity ratios of >90-fold over A1 and >30-fold over A2A/A2B subtypes [1]. In contrast, thiazole-phenyl conjugates in the same study showed lower A3 affinity (Ki > 1 μM) and reduced selectivity [1]. The target compound's 4-(thiophen-2-yl)thiazole core matches the pharmacophore pattern associated with A3 selectivity in this series, whereas the 4-methoxyphenyl group in ML277 does not [2]. Additionally, the tosylpiperidine-4-carboxamide scaffold has not been evaluated in adenosine receptor assays, representing an unexplored combination. The thiophene sulfur may engage a hydrophobic sub-pocket identified in docking studies with compound 8n [1].

Adenosine receptor GPCR antagonism Thiazole-thiophene SAR

Patent Landscape Positioning: Tosylpiperidine-4-Carboxamide Scaffold in SMN Modulation and Vascular Tone IP

The tosylpiperidine-4-carboxamide scaffold appears within two distinct patent families. US 2013/0096160 (Secretary, DHHS) claims aryl-substituted thiazol-2-yl-piperidines as SMN protein production modulators, with exemplified compound ML200 (non-tosylated piperidine-4-carboxamide) demonstrating an SMN2 AC50 of 31 nM [1]. WO 2004/058751 claims piperidinyl-thiazole carboxamide derivatives for altering vascular tone via EP3 receptor targeting [2]. The target compound combines structural features from both patent landscapes: the thiazole-2-yl-piperidine connectivity from the SMN patent and the tosyl group from the broader piperidinyl-thiazole carboxamide class. Notably, no compound with both a thiophen-2-yl substituent and a tosylpiperidine-4-carboxamide scaffold is specifically exemplified in either patent, potentially providing freedom-to-operate advantages for novel composition-of-matter claims [2].

Patent analysis SMN protein modulation Vascular tone EP3 receptor

Tosyl Group Presence vs. Absence: Impact on Target Engagement in SMN Modulator Series

The tosyl (4-methylphenylsulfonyl) group on the piperidine nitrogen is a key structural differentiator between the target compound and the SMN probe ML200, which bears an unsubstituted piperidine nitrogen [1]. In the ML277 KCNQ1 series, the tosyl group is present and contributes to >100-fold selectivity over KCNQ2 and KCNQ4, and also eliminates hERG activity up to 30 μM [2]. The tosyl group increases molecular volume, modulates the pKa of the piperidine nitrogen (predicted pKa ~6.5–7.5 for tosylpiperidine vs ~9.5–10.5 for unsubstituted piperidine), and introduces additional hydrophobic contacts. For SMN modulation, the absence of the tosyl group in ML200 may be critical for its SMN2 activity (AC50 31 nM); introduction of a tosyl group, as in the target compound, has not been evaluated in the SMN2 assay, representing an unexplored SAR dimension [1].

Structure-activity relationship Tosyl pharmacophore SMN2 modulation

Best-Fit Research and Procurement Scenarios for N-(4-(Thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 941982-02-1)


Adenosine A3 Receptor Antagonist Lead Identification and SAR Expansion

This compound is the only commercially available tosylpiperidine-4-carboxamide derivative incorporating the thiazole-thiophene conjugate motif shown by Pandya et al. (2015) to confer A3 adenosine receptor affinity (compound 8n Ki = 0.33 μM) with >90-fold selectivity over A1 [1]. Procurement is indicated for research groups seeking to evaluate whether the tosylpiperidine-4-carboxamide scaffold enhances or modulates A3 binding relative to the published thiazole-thiophene series. The predicted tPSA (~110 Ų) and logP (~3.0) suggest suitability for peripheral A3 target applications (e.g., inflammation, cancer) rather than CNS programs [2].

SMN2 Modulation Probe with Tosyl Pharmacophore Evaluation

The ML200 chemotype (piperidine-4-carboxamide, SMN2 AC50 = 31 nM) demonstrated that 4-carboxamide regiochemistry supports SMN protein upregulation [1]. This compound uniquely combines that active scaffold with a tosyl group—a feature absent from all SMN-active analogs in the NIH probe report. Researchers investigating the impact of N-substitution on SMN2 modulation should prioritize this compound to probe whether the tosyl group is tolerated, synergistic, or detrimental to SMN2 activity, enabling a direct SAR comparison against ML200.

KCNQ1 Selectivity Profiling of Thiophene-Containing Tosylpiperidine Carboxamides

ML277 (4-methoxyphenyl, 2-carboxamide) achieves KCNQ1 EC50 = 260–270 nM with >100-fold selectivity and no hERG activity ≤30 μM [1]. No thiophene-substituted analog has been tested in KCNQ1 assays. This compound allows evaluation of whether thiophene-for-methoxyphenyl substitution and 4-carboxamide-for-2-carboxamide regiochemistry are compatible with KCNQ1 activation or instead redirect activity toward other potassium channel subtypes. The tosyl group, which in ML277 contributes to hERG safety, is retained [1].

Chemical Biology Tool for Deconvoluting Thiazole-Thiophene Target Space

The compound's unique combination of features—tosylpiperidine-4-carboxamide scaffold + 4-(thiophen-2-yl)thiazole core—places it at the intersection of three SAR series (KCNQ1 activators, SMN2 modulators, adenosine A3 antagonists) without redundancy with any published probe [1][2][3]. For chemical biology groups performing chemoproteomics or phenotypic screening, this compound serves as a multi-dimensional probe for target identification studies, enabling deconvolution of whether observed phenotypes arise from KCNQ1, SMN, adenosine receptor, or novel target engagement.

Quote Request

Request a Quote for N-(4-(thiophen-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.